molecular formula C20H19FN4O3S B10857347 (S)-2-((4-amino-5-(4-methoxybenzoyl)thiazol-2-yl)(4-fluorophenyl)amino)propanamide

(S)-2-((4-amino-5-(4-methoxybenzoyl)thiazol-2-yl)(4-fluorophenyl)amino)propanamide

Cat. No.: B10857347
M. Wt: 414.5 g/mol
InChI Key: HSBUVKDEUUJREZ-NSHDSACASA-N
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Description

(S)-BAY 2965501 is a small molecule that acts as a potent and selective inhibitor of diacylglycerol kinases zeta (DGKζ). Diacylglycerol kinases are a family of enzymes that catalyze the phosphorylation of the membrane lipid sn-1,2 diacylglycerol to form phosphatidic acid. This compound has shown promise in preclinical models for its potential therapeutic applications, particularly in oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-BAY 2965501 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. typical synthetic methods for such compounds involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations.

Industrial Production Methods

Industrial production of (S)-BAY 2965501 would likely involve scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions for higher yields and purity, and ensuring compliance with regulatory standards for pharmaceutical manufacturing. This process would include rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-BAY 2965501 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs of (S)-BAY 2965501.

Scientific Research Applications

(S)-BAY 2965501 has several scientific research applications, including:

Mechanism of Action

(S)-BAY 2965501 exerts its effects by inhibiting diacylglycerol kinases zeta (DGKζ), which play a key role in T-cell receptor signaling. By inhibiting DGKζ, the compound restores T-cell cellular diacylglycerol levels and activates extracellular-regulated kinase (ERK1/2) in anergic T-cells. This activation of ERK1/2 is crucial for T-cell proliferation and activation in response to antigen receptor engagement, ultimately assisting T-cells in mediating tumor cell kill .

Comparison with Similar Compounds

Similar Compounds

    BAY 60-6583: Another diacylglycerol kinase inhibitor with different selectivity and potency.

    R59022: A diacylglycerol kinase inhibitor with a different chemical structure and mechanism of action.

    BAY 87-2243: A compound with similar therapeutic applications but targeting different molecular pathways.

Uniqueness

(S)-BAY 2965501 is unique in its high selectivity and potency for diacylglycerol kinases zeta (DGKζ), making it a valuable tool for studying the specific role of this enzyme in T-cell signaling and its potential therapeutic applications in oncology .

Properties

Molecular Formula

C20H19FN4O3S

Molecular Weight

414.5 g/mol

IUPAC Name

(2S)-2-(N-[4-amino-5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-4-fluoroanilino)propanamide

InChI

InChI=1S/C20H19FN4O3S/c1-11(19(23)27)25(14-7-5-13(21)6-8-14)20-24-18(22)17(29-20)16(26)12-3-9-15(28-2)10-4-12/h3-11H,22H2,1-2H3,(H2,23,27)/t11-/m0/s1

InChI Key

HSBUVKDEUUJREZ-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C(=O)N)N(C1=CC=C(C=C1)F)C2=NC(=C(S2)C(=O)C3=CC=C(C=C3)OC)N

Canonical SMILES

CC(C(=O)N)N(C1=CC=C(C=C1)F)C2=NC(=C(S2)C(=O)C3=CC=C(C=C3)OC)N

Origin of Product

United States

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